molecular formula C18H18ClNO4 B2888298 [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-32-2

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2888298
CAS No.: 475237-32-2
M. Wt: 347.8
InChI Key: NSPMZBMEUSMWQO-UHFFFAOYSA-N
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Description

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic amine and a methoxy-substituted aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps. One common method starts with the nitration of m-toluic acid to obtain 2-nitro-3-toluic acid. This is followed by a hydrogenation reduction reaction to produce 2-amino-3-methylbenzoic acid. The next step involves chlorination to yield 2-amino-3-methyl-5-chlorobenzoic acid .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reduction reactions often employ hydrogenation catalysts to remove oxygen or add hydrogen.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methyl-5-chlorobenzoic acid
  • 2-Amino-5-chloro-N,3-dimethylbenzamide
  • 3-Bromo-N-(4-chloro-2-methylphenyl)acetamide

Properties

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-6-7-14(19)10-16(12)20-17(21)11-24-18(22)9-13-4-3-5-15(8-13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMZBMEUSMWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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